4-[5-(Dimethylamino)pyridazin-3-YL]-N-(3-fluorophenyl)piperazine-1-carboxamide
描述
属性
IUPAC Name |
4-[5-(dimethylamino)pyridazin-3-yl]-N-(3-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-22(2)15-11-16(21-19-12-15)23-6-8-24(9-7-23)17(25)20-14-5-3-4-13(18)10-14/h3-5,10-12H,6-9H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKDIRRBRHURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-[5-(Dimethylamino)pyridazin-3-YL]-N-(3-fluorophenyl)piperazine-1-carboxamide, identified by its CAS number 1798032-96-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of 329.4 g/mol. Its structure features a piperazine core substituted with a pyridazine and a fluorophenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the dimethylamino group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown inhibitory effects against Mycobacterium tuberculosis and other pathogens through mechanisms involving the disruption of sterol biosynthesis pathways .
Antiparasitic Effects
Research has highlighted the compound's potential against Leishmania species. Compounds structurally related to this compound have demonstrated efficacy in inhibiting the growth of L. donovani promastigotes, suggesting that this compound may share similar antiparasitic properties .
Study 1: Inhibition of Enzymatic Activity
A study investigating the inhibition of CYP51 and CYP5122A1 enzymes in Leishmania identified several piperazine derivatives as effective inhibitors. The study found that certain analogs displayed IC50 values in the low micromolar range, indicating strong inhibitory potential against these enzymes, which are crucial for parasite survival .
Study 2: Antimicrobial Screening
In a high-throughput screening assay for novel antimicrobial agents, compounds similar to this compound were evaluated for their ability to inhibit Mycobacterium tuberculosis. Some analogs showed promising activity with minimal inhibitory concentrations (MIC) around 5 µM, demonstrating potential as therapeutic agents against resistant strains .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀FN₅O |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1798032-96-8 |
| Antimicrobial MIC | ~5 µM |
| CYP Enzyme Inhibition IC50 | Low micromolar range |
常见问题
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 4-[5-(dimethylamino)pyridazin-3-YL]-N-(3-fluorophenyl)piperazine-1-carboxamide, and how can purity be optimized?
- Answer : The synthesis typically involves multi-step reactions, including coupling of substituted piperazine derivatives with fluorophenyl carboxamide groups. Key steps include:
- Substitution : Use of 1-(3-fluorophenyl)piperazine as a core intermediate, reacted with a pyridazin-3-yl moiety under controlled pH and temperature (e.g., reflux in dichloromethane or ethanol) .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or amine-phase chromatography (e.g., 20% methanol in ethyl acetate) to isolate high-purity products .
- Yield Optimization : Adjusting solvent polarity and reaction time, as demonstrated in analogous piperazine-carboxamide syntheses .
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions on the piperazine and pyridazine rings .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold recommended for pharmacological studies) .
- Mass Spectrometry (MS) : For molecular weight confirmation (expected ~348.8 g/mol based on analogous compounds) .
Q. What preliminary biological screening approaches are suitable for evaluating its pharmacological potential?
- Answer :
- Receptor Binding Assays : Target dopamine D3 receptors or serotonin transporters, given structural similarities to bioactive piperazine derivatives .
- Cellular Viability Assays : Use neuroblastoma or glioblastoma cell lines to assess cytotoxicity or antiproliferative effects .
- Solubility Testing : Measure in PBS or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell line selection) or impurities. Methodological solutions include:
- Standardized Assay Protocols : Use validated cell lines (e.g., HEK-293 for receptor studies) and control compounds .
- Batch Reprodubility Checks : Repeat synthesis and characterization across independent labs to rule out synthetic artifacts .
- Meta-Analysis : Compare structural analogs (e.g., 4-(3-chlorophenyl)-N-arylpiperazines) to identify substituent-dependent activity trends .
Q. What experimental designs are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Answer :
- Analog Synthesis : Modify substituents on the pyridazine (e.g., dimethylamino vs. methyl groups) and fluorophenyl rings (e.g., ortho/para substitution) .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with targets like dopamine receptors .
- In Vivo Efficacy Testing : Compare pharmacokinetics (e.g., half-life, brain penetration) of analogs in rodent models .
Q. How can metabolic stability and toxicity be systematically evaluated during preclinical development?
- Answer :
- Microsomal Assays : Incubate with liver microsomes to identify major metabolites and CYP450 interactions .
- Ames Test : Assess mutagenicity using Salmonella strains .
- Acute Toxicity Studies : Dose escalation in rodents (OECD Guideline 423) to determine LD50 and organ-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
